PPARα Binding Mode: 4- vs 5-Carboxylate
The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (compound B) adopts a unique U-shaped binding pose within the PPARα ligand-binding domain, forming a direct salt bridge between the 4-carboxylate and the Tyr314/AF-2 helix [1]. In contrast, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid-derived NAMPT inhibitors engage a completely different hydrogen-bond network, with the 5-carboxylate oriented toward the solvent-exposed region rather than the hydrophobic sub-pocket [2]. This binding mode divergence renders the 4-carboxylate substitution pattern essential for PPARα agonism and cannot be recapitulated by 5-carboxylate analogs.
| Evidence Dimension | Binding pose and hydrogen-bond network in PPARα LBD co-crystal structures |
|---|---|
| Target Compound Data | 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (compound B): PDB 6KXY, resolution 2.00 Å, salt bridge to Tyr314 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides: PDB 4LVF/4M6Q, NAMPT-bound pose with solvent-exposed carboxylate |
| Quantified Difference | Mutually exclusive binding modes; the 4-carboxylate enables AF-2 helix stabilization critical for PPARα transactivation, whereas the 5-carboxylate geometry favors NAMPT phosphoribosyltransferase inhibition. |
| Conditions | X-ray diffraction co-crystal structures at 2.00 Å (6KXY) and 2.15 Å (4LVF) |
Why This Matters
For PPARα-targeted programs, substituting with a 5-carboxylate ester would eliminate the core pharmacophoric interaction required for agonism, rendering the project chemically invalid from the outset.
- [1] Yoshida, T. et al. (2020). Structural Basis for PPARα Activation by 1H-pyrazolo[3,4-b]pyridine Derivatives. Scientific Reports, 10, 7623. PDB ID: 6KXY. View Source
- [2] Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PDB IDs: 4LVF, 4M6Q. View Source
